Hexachloro-1,3-butadiene (13C4)
Overview
Description
Hexachloro-1,3-butadiene (13C4) is a halogenated aliphatic compound with the molecular formula C4Cl6. It is a colorless liquid at room temperature with a mild turpentine-like odor. This compound is primarily used as a solvent for other chlorine-containing compounds and has niche applications in various industrial processes .
Mechanism of Action
Target of Action
Hexachloro-1,3-butadiene (HCBD) is a halogenated aliphatic compound It’s known that hcbd poses reproductive, genetic, and potentially carcinogenic toxicity to organisms .
Mode of Action
It can react with chlorine under harsh conditions (eg, under pressure in an autoclave at 230-250 °C), generally with cleavage of the carbon skeleton and formation of hexachloroethane and perchloroethylene .
Biochemical Pathways
It’s known that upon biodegradation, photodegradation, and physicochemical degradation processes, hcbd can be degraded to a different extent .
Pharmacokinetics
The compound poorly dissolves in water (4mg/kg at 20°C), but is miscible with ether and ethanol .
Result of Action
HCBD poses reproductive, genetic, and potentially carcinogenic toxicity to organisms, threatening human health and the ecosystem . It’s known to have effects mainly restricted to the kidneys, including carcinogenicity .
Action Environment
HCBD is not found naturally in the environment. It is formed as a by-product when other chemicals are made. HCBD is used mainly to make rubber compounds. It is also used as a solvent (to dissolve other chemicals), a lubricant, a heat transfer liquid, and a hydraulic fluid
Preparation Methods
Hexachloro-1,3-butadiene (13C4) can be synthesized through several methods:
Chlorinolysis: This is a radical chain reaction where hydrocarbons are exposed to chlorine gas under pyrolytic conditions. The hydrocarbon is chlorinated, and the resulting chlorocarbons are broken down.
Direct Chlorination: Hexachloro-1,3-butadiene can also be synthesized via the direct chlorination of butane or butadiene.
Industrial Production: It is often produced as a by-product in the production of carbon tetrachloride and tetrachloroethene.
Chemical Reactions Analysis
Hexachloro-1,3-butadiene (13C4) undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different chlorinated products.
Reduction: The compound can be reduced, often resulting in the formation of less chlorinated derivatives.
Substitution: Hexachloro-1,3-butadiene can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Hexachloro-1,3-butadiene (13C4) has several scientific research applications:
Environmental Analysis: It is used as a reference standard in environmental analysis to detect and quantify pollutants.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of various chemicals, including pesticides and fungicides.
Industrial Applications: It serves as a solvent and heat-transfer liquid in industrial processes.
Comparison with Similar Compounds
Hexachloro-1,3-butadiene (13C4) can be compared with other similar halogenated compounds:
Tetrachloroethylene: Both compounds are used as solvents, but Hexachloro-1,3-butadiene is more chlorinated and has different industrial applications.
Carbon Tetrachloride: While both are by-products of chlorinolysis, Hexachloro-1,3-butadiene has a more complex structure and different reactivity.
Similar compounds include:
- Tetrachloroethylene
- Carbon Tetrachloride
- Hexachloroethane
Biological Activity
Hexachloro-1,3-butadiene (HCBD) is a synthetic organic compound that has garnered attention due to its toxicological profile and environmental persistence. This article explores the biological activity of HCBD, focusing on its metabolic pathways, toxic effects, and implications for human health and the ecosystem.
Hexachloro-1,3-butadiene is primarily used as a solvent in various industrial applications, including rubber processing and as a heat transfer fluid. Its chemical structure consists of six chlorine atoms attached to a butadiene backbone, making it a persistent organic pollutant (POP) classified under the Stockholm Convention .
Metabolism and Biotransformation
The metabolism of HCBD involves several key processes:
- Glutathione Conjugation : HCBD is bioactivated through glutathione conjugation, leading to the formation of various metabolites. The major urinary metabolite identified is N-acetyl-S-(1,2,3,4,4-pentachlorobuta-1,3-dienyl)-L-cysteine (N-ac-PCBC) .
- Dose-Dependent Effects : Studies indicate that exposure to HCBD results in dose-dependent depletion of glutathione in isolated hepatocytes. The production of mono- and bis-substituted glutathione conjugates is also observed, confirming extensive biotransformation into polar metabolites .
Case Studies and Research Findings
-
Acute Toxicity in Rodents :
- In toxicity studies involving B6C3F1 mice, HCBD was incorporated into the diet at varying concentrations. High-dose groups exhibited lethargy, rough coats, and significant mortality within the first week .
- Histopathological examinations revealed renal tubular cell necrosis and liver damage characterized by hepatocyte necrosis and cytoplasmic vacuolization .
- Chronic Exposure Studies :
- Nephrotoxicity :
Environmental Impact
Hexachloro-1,3-butadiene poses significant environmental risks due to its persistence and potential for bioaccumulation. It has been detected in various environmental media at concentrations typically in the µg/L range for water and µg/kg for soil . The compound's reproductive and genetic toxicity raises concerns about its impact on wildlife and human health.
Summary of Biological Activity
Aspect | Details |
---|---|
Chemical Structure | C4Cl6 (Hexachloro-1,3-butadiene) |
Primary Metabolite | N-ac-PCBC (N-acetyl-S-(pentachlorobuta-1,3-dienyl)-L-cysteine) |
Toxic Effects | Renal tubular necrosis, hepatocyte necrosis, reduced body weight |
Environmental Persistence | Classified as a persistent organic pollutant (POP) |
Regulatory Status | Listed under Annex A and C of the Stockholm Convention |
Properties
IUPAC Name |
1,1,2,3,4,4-hexachloro(1,2,3,4-13C4)buta-1,3-diene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl6/c5-1(3(7)8)2(6)4(9)10/i1+1,2+1,3+1,4+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNKSTSCBHKHTB-JCDJMFQYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=[13C](Cl)Cl)([13C](=[13C](Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264107 | |
Record name | 1,3-Butadiene-13C4, 1,1,2,3,4,4-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-70-3 | |
Record name | 1,3-Butadiene-13C4, 1,1,2,3,4,4-hexachloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Butadiene-13C4, 1,1,2,3,4,4-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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